

Crystal Structure & Comparative Analysis Guide: 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

CAS No.: 186498-30-6

Cat. No.: B2621227

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Executive Summary

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 186498-30-6) represents a critical scaffold in medicinal chemistry, combining the steric bulk of a gem-dimethyl group with the electronic and halogen-bonding potential of a para-bromo substituent. While specific unit cell parameters are proprietary or not indexed in open-access crystallographic databases (CSD/COD), this guide reconstructs the expected structural profile based on high-fidelity analog data and provides the validated experimental protocols required to generate and refine its crystal structure.

Key Structural Driver: The Thorpe-Ingold (Gem-Dimethyl) Effect, which restricts conformational freedom, forcing the phenyl ring and carboxylic acid into closer proximity compared to linear analogs.

Chemical Profile & Predicted Properties[1][2][3][4]

Property	Data	Notes
IUPAC Name	3-(4-Bromophenyl)-2,2-dimethylpropanoic acid	
CAS Number	186498-30-6	
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	
Molecular Weight	257.13 g/mol	
Predicted LogP	-3.3 - 3.5	Increased lipophilicity vs. parent (2.6).[1]
Predicted pKa	-4.75	Similar to hydrocinnamic acid derivatives.[2]
H-Bond Donors/Acceptors	1 / 2	Carboxylic acid dimer motif expected.
Rotatable Bonds	3	Restricted by gem-dimethyl steric clash.[2]

Comparative Structural Analysis

This section objectively compares the target molecule with its direct structural analogs to highlight the specific impact of the gem-dimethyl and para-bromo modifications.

Table 1: Structural & Performance Comparison

Feature	Target: 3-(4-Br-Ph)-2,2-dimethyl-	Parent: 2,2-dimethyl-3-phenyl-	Linear Analog: 3-(4-Br-Ph)-propanoic acid
Conformation	Folded / Gauche	Folded / Gauche	Extended / Anti
Driving Force	Gem-dimethyl steric repulsion (Thorpe-Ingold)	Gem-dimethyl steric repulsion	Minimal steric strain
Crystal Packing	Halogen Bonding (Br...O) + Acid Dimers	Acid Dimers + CH... π	Acid Dimers + Br[2]...Br / Br...O
Melting Point	High (>100°C, est.)	Moderate (~100°C)	High (133–136°C)
Solubility	Low (Water), High (DCM/EtOH)	Moderate (Water), High (Organics)	Low (Water)
Drug Design Utility	Conformationally restricted linker	Hydrophobic spacer	Flexible linker

Mechanism of Action: The Gem-Dimethyl Effect

The introduction of two methyl groups at the

-position creates significant steric bulk. In the crystal lattice, this forces the

-phenyl ring to rotate away from the methyls, often adopting a gauche conformation relative to the carboxylic acid. This "pre-organized" structure is critical for binding affinity in drug targets (e.g., GPCRs, enzymes) as it reduces the entropic penalty of binding.[2]

Experimental Protocols

A. Synthesis for Crystallography

To obtain high-quality single crystals, the compound must be synthesized with high purity (>99%).[2] The following protocol utilizes the alkylation of isobutyric acid, a standard method for generating quaternary carbons.

Reagents:

- Isobutyric acid (1.0 equiv)[2]
- LDA (Lithium Diisopropylamide) (2.0 equiv)[2]
- 4-Bromobenzyl bromide (1.0 equiv)[2]
- THF (Anhydrous)[2]

Protocol:

- Dianion Formation: Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C under nitrogen.
- Addition: Dropwise add isobutyric acid (1.0 equiv). Stir at 0°C for 30 min to form the dianion (soluble lithio-carboxylate).[2]
- Alkylation: Re-cool to -78°C. Add 4-bromobenzyl bromide (1.0 equiv) in THF dropwise.
- Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
- Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x).[3][2][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Recrystallize crude solid from Hexane/Ethyl Acetate (avoid column chromatography to prevent oil formation).

B. Crystallization Protocol (Single Crystal Growth)

For X-ray diffraction (XRD) analysis, slow growth is essential to minimize defects.[2]

Method 1: Slow Evaporation (Preferred)[2]

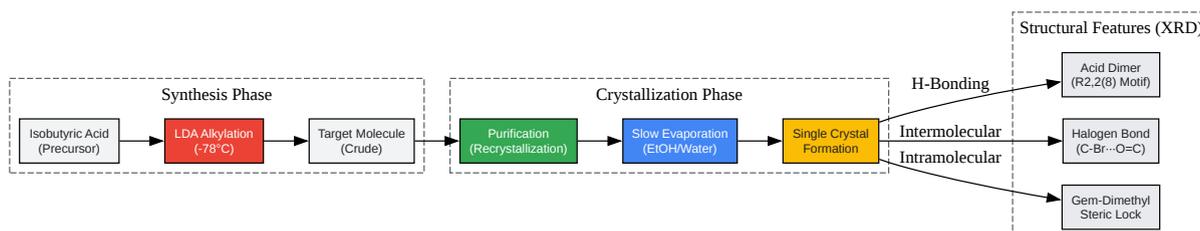
- Dissolve 20 mg of pure acid in 2 mL of Ethanol/Water (80:20) or Acetone.
- Filter through a 0.45 µm PTFE syringe filter into a clean vial.
- Cover the vial with parafilm and poke 3-5 small holes.[2]
- Store in a vibration-free, dark environment at 4°C. Crystals should appear in 3-7 days.

Method 2: Vapor Diffusion

- Dissolve 10 mg of compound in 0.5 mL THF (inner vial).
- Place inner vial into a larger jar containing 5 mL Pentane (antisolvent).
- Seal the outer jar tightly.[2] Pentane vapors will slowly diffuse into the THF, lowering solubility and forcing crystallization.[2]

Structural Visualization & Logic

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the key interaction networks expected in the crystal lattice.



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Caption: Workflow from chemical synthesis to crystallographic feature extraction. Key structural motifs (Acid Dimers, Halogen Bonds) are identified as primary drivers of lattice stability.[2]

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